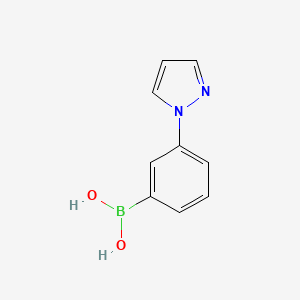

(3-(1H-pyrazol-1-yl)phenyl)boronic acid

Übersicht

Beschreibung

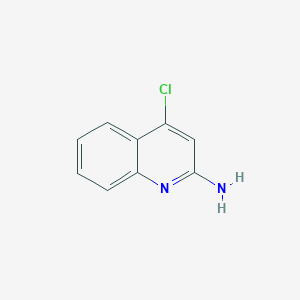

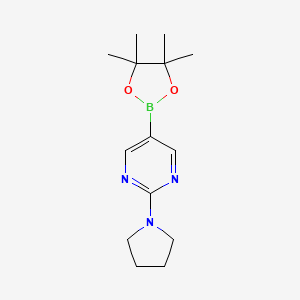

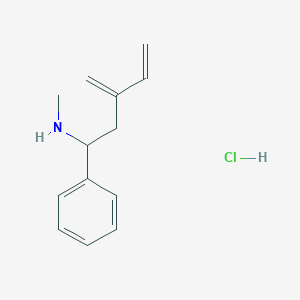

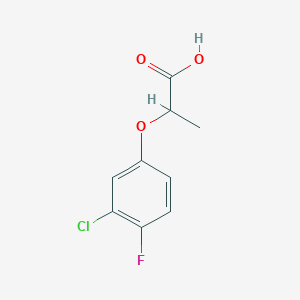

The compound “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” has a CAS Number of 476620-22-1 and a molecular weight of 187.99 . The IUPAC name for this compound is 3-(1H-pyrazol-1-yl)phenylboronic acid .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H9BN2O2 . The InChI code is 1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : This study focused on the synthesis of a compound related to 1H-pyrazole, highlighting its significance as an intermediate in the synthesis of biologically active compounds. The target compound was prepared with an overall yield of 27.4%, starting from 1H-pyrazole and characterized by 1H NMR (Zhang Yu-jua, 2013).

Biological and Antimicrobial Activities

- Synthesis and Antifungal Activity : A study synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating moderate to excellent antifungal activities against seven phytopathogenic fungi (Shijie Du et al., 2015).

- Synthesis and Evaluation of Schiff Bases : A research synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases. These compounds were evaluated for their biological activity against various bacteria and fungi, showing that antimicrobial activity depended on the Schiff base moiety (A. Hamed et al., 2020).

Chemical Properties and Applications

- Biomimetic CO2 Hydration Activity : This study explored the CO2 hydration activities of boronic acids, including [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid. The research employed density functional theory calculations and developed free energy landscapes for the hydration reaction, contributing to the understanding of biomimetic mechanisms for CO2 capture (M. Verma et al., 2021).

Molecular Docking and Computational Studies

- Molecular Docking and Biological Evaluation : A study synthesized multi-heterocyclic antibacterial drugs and performed molecular docking, revealing insights into their electronic properties and potential antibacterial efficacy (J. Dhevaraj et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, including 3-pyrazol-1-yl-phenylboronic acid, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 3-PYRAZOL-1-YL-PHENYLBORONIC ACID acts as a nucleophile . The reaction begins with the oxidative addition of an electrophilic organic group to a palladium catalyst, forming a new Pd–C bond . Following this, transmetalation occurs, where the 3-PYRAZOL-1-YL-PHENYLBORONIC ACID is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 3-PYRAZOL-1-YL-PHENYLBORONIC ACID participates, is a key biochemical pathway for the formation of carbon-carbon bonds . This reaction is widely applied in organic synthesis due to its mild and functional group tolerant reaction conditions . The resulting changes include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound is a solid and has a molecular weight of 18799 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The compound’s participation in the suzuki–miyaura cross-coupling reaction leads to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-PYRAZOL-1-YL-PHENYLBORONIC ACID. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires specific reaction conditions, including the presence of a palladium catalyst . Changes in these conditions could potentially affect the compound’s action and efficacy.

Biochemische Analyse

Biochemical Properties

(3-(1H-pyrazol-1-yl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and carbohydrates, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By inhibiting specific enzymes within this pathway, this compound can modulate gene expression and cellular metabolism. Furthermore, studies have shown that this compound can induce apoptosis in cancer cells by disrupting key signaling mechanisms, thereby highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions and enzyme inhibition. The boronic acid moiety of the compound forms a reversible covalent bond with the active site serine residue of target enzymes, leading to their inhibition. This interaction is particularly significant in the context of serine proteases, where the inhibition of these enzymes can disrupt various physiological processes. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature, with degradation occurring more rapidly under acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation. These findings underscore the importance of considering temporal factors when using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in the use of this compound for therapeutic applications .

Eigenschaften

IUPAC Name |

(3-pyrazol-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBKAXJHGMDYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586297 | |

| Record name | [3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

476620-22-1 | |

| Record name | B-[3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476620-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)

![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)